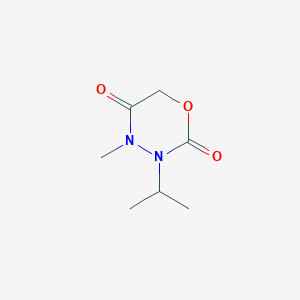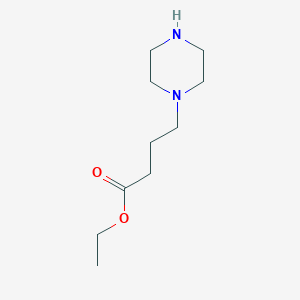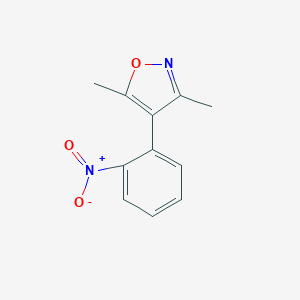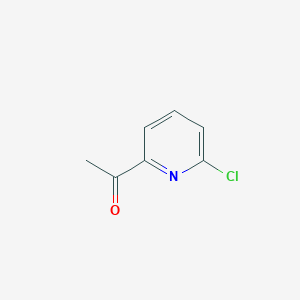
5-Oxo-1-(2-phenylethyl)-3-pyrrolidinecarboxylic acid
Übersicht
Beschreibung
Synthesis Analysis
While there isn’t specific information available on the synthesis of “5-Oxo-1-(2-phenylethyl)-3-pyrrolidinecarboxylic acid”, there are related studies that might provide some insights. For instance, a study discusses the synthetic potential of a related compound, “methyl 1-(2-oxo-2-phenylethyl)-1H-pyrazole-5-carboxylate”, and its use in synthesizing pyrazolo[1,5-a]pyrazines .Wissenschaftliche Forschungsanwendungen
Spectroscopic and Quantum Mechanical Studies
5-Oxo-1-(2-phenylethyl)-3-pyrrolidinecarboxylic acid has been the subject of spectroscopic analysis using techniques like FT-IR, NMR, UV, and quantum chemical methods. These studies have provided insights into its molecular structure, including properties such as Mulliken charges, HOMO and LUMO energies, thermodynamic parameters, molecular electrostatic potential, and polarizability (Devi, Bishnoi, & Fatma, 2020).
Antibacterial Applications
There has been research into the synthesis of derivatives of 5-oxo-1-phenyl-4-(substituted methyl) pyrrolidine-3-carboxylic acid for potential use as antibacterial drugs. These compounds, containing the pyrrolidine ring and methylamino residues, have been tested against various bacteria like Staphylococcus aureus and Pseudomonas aeruginosa, showing moderate to good activity (Devi, Bishnoi, Srivastava, Kumar, Srivastava, & Fatma, 2018).
Ophthalmic Applications
In the field of ophthalmology, 5-oxo-2-pyrrolidinecarboxylic acid (PCA) has been evaluated as a component of artificial tears for treating dry eye syndrome. Studies have explored its ex vivo permeation profile, in vivo residence time in rabbits, and its ability to counteract tear production reduction in experimental models (Tampucci, Monti, Burgalassi, Terreni, Zucchetti, Baldacci, & Chetoni, 2018).
Fluorescence in Carbon Dots
Research has also been conducted on the role of organic fluorophores like 5-oxo-3,5-dihydro-2H-thiazolo pyridine-3,7-dicarboxylic acid (TPDCA) and its analogs in the fluorescence of carbon dots, expanding their application in various fields (Shi, Yang, Zeng, Chen, Yang, Wu, Zeng, Yoshihito, & Zhang, 2016).
Safety And Hazards
Eigenschaften
IUPAC Name |
5-oxo-1-(2-phenylethyl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c15-12-8-11(13(16)17)9-14(12)7-6-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXPXDXDHJYRETJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CCC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90952726 | |
| Record name | 5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90952726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carboxylic acid | |
CAS RN |
30380-70-2 | |
| Record name | 3-Pyrrolidinecarboxylic acid, 5-oxo-1-(2-phenylethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030380702 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90952726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



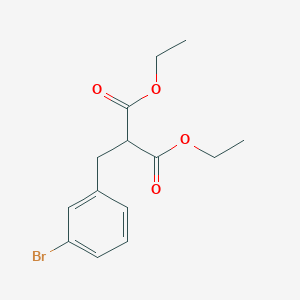

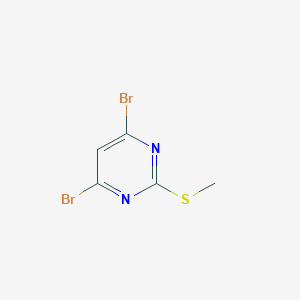
![5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one](/img/structure/B175554.png)

